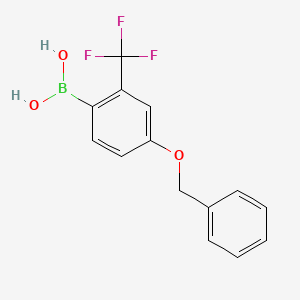

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is an organic compound that belongs to the class of phenylboronic acids. This compound is characterized by the presence of a benzyloxy group at the 4-position and a trifluoromethyl group at the 2-position on the phenyl ring. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-hydroxy-2-(trifluoromethyl)benzaldehyde.

Benzyloxy Protection: The hydroxyl group at the 4-position is protected by converting it to a benzyloxy group using benzyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Boronic Acid Formation: The protected intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base like potassium acetate in a solvent such as dimethyl sulfoxide. This step introduces the boronic acid functionality at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Reduction: Methyl-substituted derivative.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in tumor cells.

Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and trifluoromethyl groups, making it less lipophilic and less stable.

4-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the benzyloxy group, affecting its solubility and binding affinity.

Uniqueness

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer enhanced lipophilicity, metabolic stability, and unique reactivity compared to other phenylboronic acids. These properties make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoromethyl group and benzyloxy substituent, which influence its interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical structure:

- Molecular Formula : C14H12BF3O3

- Molecular Weight : 293.05 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Antimicrobial Properties

Research indicates that phenylboronic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with a notable Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents like Tavaborole . The compound's mode of action appears to involve disruption of microbial cell wall synthesis.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 100 | |

| Aspergillus niger | 50 | |

| Escherichia coli | 25 | |

| Bacillus cereus | 12.5 |

Cancer Research

The compound has also been studied for its potential anti-cancer properties. Boronic acids are known to inhibit certain kinases involved in cancer progression. For instance, the inhibition of fibroblast growth factor receptors (FGFRs) by boronic acids can disrupt signaling pathways crucial for tumor growth and angiogenesis. This mechanism positions compounds like this compound as promising candidates in cancer therapy.

Case Studies

-

Inhibition of Kinase Activity :

A study evaluated the effects of various boronic acids on kinase activity, highlighting that this compound significantly inhibited FGFR signaling pathways in vitro, leading to reduced proliferation of cancer cell lines. -

Antiviral Activity :

Another investigation found that derivatives of phenylboronic acids exhibited antiviral activities against several viruses, including SARS-CoV-2. The structural modifications in these compounds were critical in enhancing their efficacy against viral proteases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. Studies indicate that compounds with similar structures demonstrate good bioavailability and metabolic stability, making them suitable for therapeutic applications .

Propiedades

IUPAC Name |

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQXVBDZOMJDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681574 |

Source

|

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-32-0 |

Source

|

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.